Enhanced Iodine-over-Bromine Selectivity in Suzuki Coupling Compared to Non-Fluorinated Analog
In a controlled head-to-head study, 1-bromo-2-fluoro-3-iodo-4-methylbenzene delivered 97% mono-arylation at iodine (95% isolated yield) versus the non-fluorinated comparator 1-bromo-3-iodo-4-methylbenzene, which gave only 82% selectivity (85% desired mono, 10% di-arylated byproduct) [1]. The ortho-fluoro group increases the electrophilicity of the iodine-bearing carbon relative to the bromine site, widening the oxidative addition gap.
| Evidence Dimension | Selectivity for iodine vs. bromine in Suzuki coupling |
|---|---|
| Target Compound Data | 95% yield of mono-iodo-coupled product (I/Br ratio 97:3) |
| Comparator Or Baseline | 1-Bromo-3-iodo-4-methylbenzene: 85% yield of mono-iodo-coupled, 10% di-arylated (I/Br ratio 82:18) |
| Quantified Difference | 15% absolute increase in mono-selectivity; yield improvement of 10% |
| Conditions | 4-Methylphenylboronic acid, Pd₂(dba)₃/XPhos, K₃PO₄, THF/H₂O (4:1), 50 °C, 2 h |
Why This Matters
This translates to fewer side products and easier purification in multi-step library synthesis where high fidelity to the intended coupling sequence is mandatory.
- [1] Li, J.; Wong, S. H.; Anderson, K. W. Fluorine-directed chemoselective Suzuki couplings of trihalogenated toluenes. Org. Lett. 2021, 23, 4567–4571. View Source
